EGFR is a protein found on the surface of some cells. It plays a role in cell growth and division. Mutations in the EGFR gene can lead to the production of abnormal EGFR proteins that can cause cells to grow and divide uncontrollably, which can contribute to the development of certain cancers, particularly lung cancer [Source: National Cancer Institute (.gov) ].
Scientists are studying mutated EGFR-IN-1 to better understand how these mutations affect EGFR function and how they contribute to cancer development. This knowledge can be used to design drugs that target these specific mutations. These drugs, called EGFR inhibitors, work by blocking the activity of the mutated EGFR protein, thereby stopping the uncontrolled growth of cancer cells [Source: ScienceDirect ].
Mutated EGFR-IN-1 can be used in laboratory models to study the effects of EGFR inhibitors and develop new and more effective cancer therapies. Researchers can use cells or animal models that have been engineered to express mutated EGFR-IN-1 to test the efficacy and safety of potential drugs [Source: Journal of Thoracic Oncology ].
Mutated EGFR-IN-1 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly those associated with non-small cell lung cancer (NSCLC). The compound is particularly effective against exon 20 insertion mutations, which are known to confer resistance to conventional EGFR inhibitors. These mutations result from in-frame insertions or duplications within the EGFR gene, leading to constitutive activation of the receptor, promoting tumor growth and survival. Mutated EGFR-IN-1 aims to selectively inhibit these aberrant forms of the receptor, thereby offering a therapeutic avenue for patients with these specific mutations .
EGFR mutations are a well-researched area in cancer biology. Here are some resources for further reading:
Mutated EGFR-IN-1 exhibits significant biological activity against cancer cell lines harboring EGFR exon 20 insertion mutations. Preclinical studies have demonstrated its ability to reduce cell proliferation and induce apoptosis in these cells. Notably, it has shown enhanced potency compared to first-generation tyrosine kinase inhibitors (TKIs) and even some second-generation TKIs, making it a promising candidate for clinical application in treating NSCLC with these specific mutations .
The synthesis of Mutated EGFR-IN-1 involves several steps:
Mutated EGFR-IN-1 is primarily aimed at treating patients with NSCLC who have developed resistance due to specific mutations in the EGFR gene. Its targeted mechanism allows it to be used in:
Interaction studies have shown that Mutated EGFR-IN-1 binds selectively to mutated forms of the EGFR receptor, particularly those involving exon 20 insertions. These studies utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding affinities and kinetics. The compound has demonstrated a unique ability to overcome steric hindrance caused by bulky residues introduced by these mutations, maintaining effective inhibition of downstream signaling pathways associated with tumor growth .
Several compounds are similar in function or target profile to Mutated EGFR-IN-1. Here’s a comparison highlighting its uniqueness:
Compound | Target Mutation | Mechanism of Action | Unique Features |
---|---|---|---|
Afatinib | Common EGFR mutations | Irreversible inhibitor of all ErbB family receptors | Broad-spectrum activity but less effective against exon 20 insertions |
Dacomitinib | Common & some uncommon mutations | Selective inhibitor of EGFR | Effective against T790M but not specifically designed for exon 20 insertions |
Poziotinib | Exon 20 insertions | Selective inhibitor targeting exon 20 insertions | Specifically designed for exon 20 insertions but may have different pharmacokinetic properties compared to Mutated EGFR-IN-1 |
Osimertinib | T790M mutation | Irreversible inhibitor selective for T790M | Primarily targets T790M mutation; less effective against other uncommon mutations |
Mutated EGFR-IN-1 stands out due to its focused action on exon 20 insertion mutations, providing a targeted therapeutic option where others may fail .